molecular formula C13H18OS B13650165 1-(4-Ethylphenyl)-2-(propylthio)ethan-1-one

1-(4-Ethylphenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13650165
M. Wt: 222.35 g/mol
InChI Key: QDROTSRPXFEMOC-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-(propylthio)ethan-1-one is an organic compound with the molecular formula C13H18OS. This compound is characterized by the presence of an ethyl group attached to a phenyl ring, a propylthio group, and an ethanone backbone. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 4-ethylacetophenone with propylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)-2-(propylthio)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-(propylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways, influencing cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-2-(propylthio)ethan-1-one can be compared with other similar compounds, such as:

    1-(4-Ethylphenyl)ethan-1-one: Lacks the propylthio group, resulting in different chemical properties and reactivity.

    1-(4-Propylphenyl)-2-(propylthio)ethan-1-one: Contains a propyl group on the phenyl ring, leading to variations in its chemical behavior and applications.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C13H18OS/c1-3-9-15-10-13(14)12-7-5-11(4-2)6-8-12/h5-8H,3-4,9-10H2,1-2H3

InChI Key

QDROTSRPXFEMOC-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=CC=C(C=C1)CC

Origin of Product

United States

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